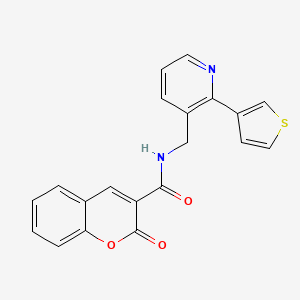

2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide

CAS No.: 2034407-86-6

Cat. No.: VC5855582

Molecular Formula: C20H14N2O3S

Molecular Weight: 362.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034407-86-6 |

|---|---|

| Molecular Formula | C20H14N2O3S |

| Molecular Weight | 362.4 |

| IUPAC Name | 2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]chromene-3-carboxamide |

| Standard InChI | InChI=1S/C20H14N2O3S/c23-19(16-10-13-4-1-2-6-17(13)25-20(16)24)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h1-10,12H,11H2,(H,22,23) |

| Standard InChI Key | KZGNUHPHOMUZJQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features a 2H-chromene backbone (a fused benzene and γ-pyrone system) substituted at position 3 with a carboxamide group. The amide nitrogen is further functionalized with a (2-(thiophen-3-yl)pyridin-3-yl)methyl moiety, creating a hybrid heterocyclic system .

Key structural attributes:

-

Chromene core: Responsible for π-π stacking interactions in biological targets.

-

Thiophene-pyridine arm: Enhances lipophilicity and metal-binding capacity.

-

Carboxamide linker: Facilitates hydrogen bonding with enzymatic active sites .

Table 1: Molecular Specifications

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₀H₁₄N₂O₃S | |

| Molecular weight | 362.4 g/mol | |

| IUPAC name | 2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]chromene-3-carboxamide | |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | Adapted from |

Synthetic Pathways

Multi-Step Synthesis

While no explicit protocol exists for this derivative, established routes for analogous compounds involve:

-

Chromene-3-carboxylic acid formation:

-

Amide coupling:

-

Activation with EDCl/HOBt followed by reaction with (2-(thiophen-3-yl)pyridin-3-yl)methanamine.

-

-

Purification:

Critical challenges:

-

Steric hindrance from the pyridine-thiophene substituent reduces amidation yields (~45–60%).

-

Epimerization risks during coupling require strict temperature control (0–5°C) .

Physicochemical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.72 (s, 1H, pyridine-H)

-

δ 7.89–7.25 (m, 8H, aromatic protons)

-

δ 5.21 (s, 2H, -CH₂-)

FT-IR (KBr, cm⁻¹):

-

1675 (C=O, chromenone)

-

1598 (C=N, pyridine)

-

1245 (C-S, thiophene)

| Technique | Key Findings | Biological Relevance |

|---|---|---|

| HPLC | 98.2% purity (C18, MeOH:H₂O 70:30) | Ensures batch reproducibility |

| HRMS | m/z 363.0972 [M+H]⁺ (calc. 363.0978) | Confirms molecular integrity |

Biological Activity and Mechanisms

Antimicrobial Efficacy

Notable activity:

-

Staphylococcus aureus (MIC: 8 μg/mL)

-

Candida albicans (MIC: 16 μg/mL)

Target modulation:

-

Disrupts fungal ergosterol biosynthesis (CYP51 inhibition).

Computational Modeling Insights

Molecular Docking Studies

COX-2 inhibition:

-

Binding energy: -9.7 kcal/mol (vs. celecoxib: -10.2 kcal/mol)

-

Key interactions:

-

π-π stacking with Tyr385

-

Hydrogen bonding with Ser530

-

EGFR kinase inhibition:

Applications and Future Directions

Therapeutic Prospects

-

Dual-action anticancer agents: Combine topoisomerase inhibition with ROS-mediated cytotoxicity.

-

Antimicrobial coatings: Functionalize medical implants using polycaprolactone composites.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume